3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and fluorophenoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of reagents such as thionyl chloride, hydrazine, and various solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Fluorophenoxy)pyridin-2-yl]methanamine
- **4-(3-Fluorophenoxy)pyridin-2-yl]methanol
- **3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-thiol
Uniqueness
3-(4-(3-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential for membrane permeability, while the thiadiazole ring contributes to its stability and reactivity .
Properties
Molecular Formula |
C13H9FN4OS |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-[4-(3-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4OS/c14-8-2-1-3-9(6-8)19-10-4-5-16-11(7-10)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |
InChI Key |
MQSLEAUCSBZABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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